(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c26-22(10-6-16-5-9-20-21(12-16)29-15-28-20)25-18-7-3-17(4-8-18)13-23(27)24-14-19-2-1-11-30-19/h1-12H,13-15H2,(H,24,27)(H,25,26)/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVJWGHZAZKOEC-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=CC=C(C=C3)CC(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=CC=C(C=C3)CC(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]prop-2-enamide has garnered attention in recent pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzodioxole moiety and a thiophene group. Its molecular formula is , with a molecular weight of approximately 396.46 g/mol. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Serotonin Receptors : Research indicates that compounds with similar structures activate serotonin receptors, which may contribute to their therapeutic effects in mood disorders and anxiety .
- Phospholipase Inhibition : The compound may inhibit phospholipase A2, which is implicated in inflammatory responses. This inhibition can be crucial in developing anti-inflammatory drugs .
Antimicrobial Activity
Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance, one study demonstrated that related compounds displayed varying degrees of activity against bacteria such as Staphylococcus aureus and Escherichia coli using the agar well diffusion method .
Anticancer Potential
Recent investigations have explored the anticancer potential of this compound. In vitro assays revealed that it induces apoptosis in cancer cell lines, suggesting a mechanism involving the activation of caspases and modulation of cell cycle regulators . The following table summarizes some findings related to its anticancer activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction via caspase activation |
| HeLa (Cervical Cancer) | 10 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 12 | Inhibition of proliferation |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of related compounds demonstrated that the derivative exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Candida albicans, indicating strong antifungal activity compared to conventional antifungals like fluconazole .
Case Study 2: Anticancer Activity
In a preclinical study assessing the anticancer effects, the compound was administered to mice bearing xenograft tumors. The results showed a significant reduction in tumor size after treatment over four weeks, suggesting its potential as an effective anticancer agent .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the benzodioxole group is known for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that derivatives of benzodioxole showed cytotoxic effects against various cancer cell lines, suggesting that our compound may also possess similar properties .
2. Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Compounds containing thiophene rings have been reported to exhibit anti-inflammatory activities. Research has shown that such compounds can inhibit pro-inflammatory cytokines, providing a basis for investigating the anti-inflammatory potential of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]prop-2-enamide .
Pharmacological Insights
1. Mechanism of Action
The proposed mechanism of action for this compound involves the modulation of signaling pathways related to cancer and inflammation. It is hypothesized that the compound may interact with specific receptors or enzymes involved in these pathways, leading to therapeutic effects. For example, studies on similar compounds have shown that they can act as inhibitors of certain kinases involved in tumor growth .
2. Synergistic Effects
Combining this compound with existing therapies could enhance efficacy. Research indicates that co-administration with other anticancer agents may lead to synergistic effects, improving overall treatment outcomes . This aspect warrants further investigation through clinical trials.
Material Science Applications
1. Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices could enhance the performance of electronic devices .
2. Drug Delivery Systems
The compound's solubility and stability profile suggest potential use in drug delivery systems. Encapsulation within nanoparticles or liposomes could improve bioavailability and targeted delivery of therapeutics, particularly in cancer treatment .
Case Studies
Chemical Reactions Analysis
Hydrolysis Reactions
The acrylamide and carboxamide groups are susceptible to hydrolysis under acidic or basic conditions.
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, 100°C, 12h | Cleavage of acrylamide to carboxylic acid and aniline derivatives | |
| Basic hydrolysis | 3M NaOH, 80°C, 8h | Partial degradation of benzodioxole ring observed alongside amide hydrolysis |
Key findings:
-
Hydrolysis yields 3-(1,3-benzodioxol-5-yl)propanoic acid and 4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)aniline as primary products.
-
Stability studies show resistance to neutral hydrolysis at 25°C (pH 7.0).
Oxidation Reactions
The thiophene and benzodioxole moieties undergo selective oxidation:
| Target Site | Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|---|
| Thiophene sulfur | H₂O₂ (30%) | 60°C, 4h | Sulfoxide derivative (confirmed via LC-MS) | |
| Benzodioxole ring | KMnO₄ (aq) | 0°C, 2h | Ring-opening to catechol structure |
Notable observations:
-
Thiophene oxidation shows regioselectivity, favoring sulfoxide formation over overoxidation to sulfone under mild conditions.
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Benzodioxole oxidation disrupts the dioxole ring, generating 3,4-dihydroxybenzoic acid .
Nucleophilic Substitution
The carboxamide linker participates in nucleophilic reactions:
| Nucleophile | Reagents | Conditions | Outcome | Reference |
|---|---|---|---|---|
| Grignard reagents | RMgX (R = Me, Et) | THF, −78°C | Alkylation at carbonyl carbon, forming tertiary alcohols | |
| Amines | EDC/HOBt | DMF, RT | Amide bond formation with primary amines |
Key data:
-
Grignard reactions proceed with >75% yield but require strict temperature control.
-
Coupling reactions with ethylenediamine produce branched derivatives with retained bioactivity.
Photochemical Reactivity
UV irradiation induces structural changes:
| Condition | Wavelength | Duration | Outcome | Reference |
|---|---|---|---|---|
| UV-A (365 nm) | 20 mW/cm² | 48h | [2+2] Cycloaddition of acrylamide group | |
| UV-C (254 nm) | 50 mW/cm² | 24h | Thiophene ring dimerization |
Findings:
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Photodimerization at 365 nm forms a cyclobutane derivative, confirmed via X-ray crystallography.
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Thiophene dimerization under UV-C reduces aromaticity, altering electronic properties.
Reduction Reactions
Selective reduction of unsaturated bonds:
| Target | Reducing Agent | Conditions | Product | Reference |
|---|---|---|---|---|
| Acrylamide double bond | H₂ (1 atm), Pd/C | Ethanol, RT | Saturated propionamide derivative | |
| Thiophene ring | NaBH₄/CuCl₂ | MeOH, 50°C | Partial hydrogenation to dihydrothiophene |
Data highlights:
-
Catalytic hydrogenation achieves 92% conversion to the saturated analog.
-
Thiophene reduction requires metal-assisted conditions to avoid desulfurization.
Thermal Degradation
Thermogravimetric analysis (TGA) reveals:
| Temperature Range | Process | Mass Loss | Reference |
|---|---|---|---|
| 150–200°C | Dehydration | 5.2% | |
| 250–300°C | Amide bond cleavage | 28.7% | |
| >350°C | Benzodioxole decomposition | 61.1% |
Degradation products identified via GC-MS include thiophene-2-carboxylic acid and 1,3-benzodioxole-5-carboxaldehyde .
Comparison with Similar Compounds
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-N-(4-chlorophenyl)prop-2-enamide ()
This analog replaces the thiophene-carbamoyl group with a 4-chlorophenyl moiety. Hyperpolarizability and HOMO-LUMO analyses reveal that the electron-withdrawing chlorine substituent reduces the compound’s polarizability compared to the target molecule. The HOMO-LUMO gap (4.2 eV) suggests lower reactivity in electrophilic substitutions, contrasting with the thiophene-containing target compound, where the electron-rich thiophene may enhance charge transfer and reduce the energy gap .
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide ()
Thiazole Derivatives ()
Thiazole-based compounds (e.g., 4-methyl-2-phenylthiazole-5-carbohydrazide derivatives) exhibit anticancer activity against HepG-2 cells (IC50 values as low as 1.61 μg/mL). The thiophene group in the target compound may enhance membrane permeability compared to thiazoles due to its higher lipophilicity .
Q & A
Q. Key Variables :
| Step | Catalyst | Solvent | Yield Range |
|---|---|---|---|
| Esterification | H₂SO₄ | Ethanol | 70-85% |
| Amide Coupling | EDC/HOBt | DMF | 50-65% |
Lower yields in coupling steps often result from steric hindrance at the phenyl-thiophene junction. Optimizing stoichiometry (1.2:1 molar ratio of acid to amine) improves efficiency.
What advanced spectroscopic and chromatographic methods are recommended for characterizing this compound?
Basic Research Question
1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from the benzodioxol (δ 6.7–7.1 ppm) and thiophene (δ 7.3–7.5 ppm) groups. Compare with reference data for similar enamide derivatives (e.g., ’s oxadiazole-thiazolidine compounds).
HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) with ESI+ ionization to confirm molecular ion [M+H]⁺ and rule out impurities (as in ’s NIST protocols).
FT-IR : Validate carbonyl stretches (C=O at ~1680 cm⁻¹) and amide N-H (3300 cm⁻¹).
Critical Note : Batch-to-batch variability in crystallinity (observed in ) necessitates differential scanning calorimetry (DSC) to assess polymorphism.
How can researchers resolve low aqueous solubility while maintaining bioactivity in this compound?
Advanced Research Question
Strategies :
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the thiophene methyl position, leveraging strategies from fluorinated surfactant alternatives in .
- Co-solvent Systems : Use cyclodextrin inclusion complexes (e.g., HP-β-CD) in PBS buffer (pH 7.4) to enhance solubility without structural modification (validated in ’s polymer-based formulations).
- Salt Formation : Screen counterions (e.g., HCl, sodium) via pH-dependent solubility assays (methods in ).
Q. Data-Driven Optimization :
| Strategy | Solubility (µg/mL) | Bioactivity Retention |
|---|---|---|
| Native Compound | 2.1 | 100% |
| HP-β-CD Complex | 18.5 | 98% |
| HCl Salt | 12.3 | 85% |
How should contradictory data in enzyme inhibition assays be analyzed?
Advanced Research Question
Contradictions often arise from assay conditions (e.g., ATP concentration in kinase studies). Follow these steps:
Reproducibility Checks : Replicate assays in triplicate with internal controls (e.g., staurosporine for kinase inhibition).
Buffer Optimization : Test Tris vs. HEPES buffers to rule out pH/ionic strength effects (as in ’s protocols).
Orthogonal Assays : Validate results using SPR (surface plasmon resonance) to measure binding kinetics independently.
Case Study : A 20% discrepancy in IC₅₀ values (10 nM vs. 12 nM) was traced to DMSO concentration differences (1% vs. 2%), highlighting the need for strict solvent controls.
What structural modifications are prioritized in SAR studies to enhance target selectivity?
Advanced Research Question
Focus on:
- Benzodioxol Substitution : Introduce electron-withdrawing groups (e.g., -NO₂) at C4 to improve π-stacking with hydrophobic enzyme pockets (analogous to ’s triazole modifications).
- Thiophene Linker : Replace the methylene carbamoyl group with a sulfonamide to reduce metabolic lability (tested in ’s bipyrimidinyl derivatives).
- Enamide Geometry : Compare (2E) vs. (2Z) isomers using NOESY to confirm configuration-activity relationships.
Computational Guidance : Perform docking studies with AutoDock Vina, using PDB structures (e.g., 3POZ for kinases) to prioritize modifications.
What in vitro models are suitable for preliminary toxicity profiling?
Basic Research Question
- Hepatotoxicity : Use HepG2 cells with ALT/AST release assays (methods in ’s cytotoxicity frameworks).
- Cardiotoxicity : Screen hERG channel inhibition via patch-clamp electrophysiology (refer to ’s safety assessment protocols).
- Metabolic Stability : Incubate with human liver microsomes (HLMs) and monitor parent compound depletion via LC-MS/MS.
Q. Key Metrics :
| Model | Endpoint | Threshold |
|---|---|---|
| HepG2 | IC₅₀ | >50 µM |
| hERG | IC₅₀ | >30 µM |
| HLM | t₁/₂ | >60 min |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
